molecular formula C9H5F3N2O2 B1397861 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1018828-72-2

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1397861
CAS RN: 1018828-72-2
M. Wt: 230.14 g/mol
InChI Key: QRXSLIVFFDRFEB-UHFFFAOYSA-N
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Description

“8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1018828-72-2. It has a molecular weight of 230.15 . The IUPAC name for this compound is 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for “8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-4-6(8(15)16)13-7(5)14/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D visualization .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point is 232-234°C (decomposition) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid”, focusing on unique applications:

Development of Covalent Inhibitors

This compound has been utilized as a core backbone in the development of novel KRAS G12C inhibitors, which are crucial in the treatment of certain types of cancers. The use of imidazo[1,2-a]pyridine as a scaffold has shown potential for the discovery of covalent anticancer agents .

Antitubercular Agent

Imidazo[1,2-a]pyridine derivatives have been explored for their efficacy against tuberculosis (TB). Certain derivatives have shown significant potency against both extracellular and intracellular Mycobacterium tuberculosis, indicating their potential as antitubercular agents .

Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It is also useful in material science because of its structural character .

Anti-tubercular Activity

Compounds synthesized with imidazo[1,2-a]pyridine have been evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain, showing potent activity compared to other compounds .

Pesticide Properties

Although not directly related to the exact compound , closely related derivatives have been studied for their pesticide properties, including approvals, environmental fate, eco-toxicity, and human health issues .

Safety and Hazards

The compound is classified under the GHS07 category. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-4-6(8(15)16)13-7(5)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXSLIVFFDRFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732037
Record name 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1018828-72-2
Record name 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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